molecular formula C12H9IN2O4S B14420696 N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide CAS No. 87317-03-1

N-(2-Iodophenyl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B14420696
CAS No.: 87317-03-1
M. Wt: 404.18 g/mol
InChI Key: AVCWTYMQGVYRRE-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of iodine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-3-nitrobenzenesulfonamide typically involves the reaction of 2-iodoaniline with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N-(2-Iodophenyl)-3-nitrobenzenesulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Reduction: The major product is N-(2-Aminophenyl)-3-nitrobenzenesulfonamide.

    Oxidation: The major product is N-(2-Iodophenyl)-3-nitrobenzenesulfonic acid.

Scientific Research Applications

N-(2-Iodophenyl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The iodine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Iodophenyl)-4-nitrobenzenesulfonamide
  • N-(3-Iodophenyl)-3-nitrobenzenesulfonamide
  • N-(4-Iodophenyl)-3-nitrobenzenesulfonamide

Uniqueness

N-(2-Iodophenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

87317-03-1

Molecular Formula

C12H9IN2O4S

Molecular Weight

404.18 g/mol

IUPAC Name

N-(2-iodophenyl)-3-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9IN2O4S/c13-11-6-1-2-7-12(11)14-20(18,19)10-5-3-4-9(8-10)15(16)17/h1-8,14H

InChI Key

AVCWTYMQGVYRRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])I

Origin of Product

United States

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